molecular formula C7H3F2IO2 B2562581 3,6-Difluoro-2-iodobenzoic acid CAS No. 501432-98-0

3,6-Difluoro-2-iodobenzoic acid

Cat. No.: B2562581
CAS No.: 501432-98-0
M. Wt: 284
InChI Key: JIHIYFRBPDXDFV-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3F2IO2 and its molecular weight is 284. The purity is usually 95%.
BenchChem offers high-quality 3,6-Difluoro-2-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Difluoro-2-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-difluoro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHIYFRBPDXDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of 3,6-Difluoro-2-iodobenzoic Acid: Crystallography, Intermolecular Networks, and X-ray Diffraction Workflows

Author: BenchChem Technical Support Team. Date: April 2026

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Developing the Methodology

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Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Context

3,6-Difluoro-2-iodobenzoic acid (CAS: 501432-98-0) is a highly functionalized aryl iodide that serves as a critical building block in advanced organic synthesis and pharmaceutical development. By combining the strong inductive electron-withdrawing effects of two fluorine atoms with the versatile reactivity and polarizability of an ortho-iodine atom, this benzoic acid scaffold is heavily utilized as a precursor for therapeutic agents, most notably in the synthesis of antibacterial quinolone carboxylic acids [1.1].

The synthesis of this molecule is typically achieved via directed ortho-metalation (DoM). For instance, the treatment of difluorobenzoic acids with superbasic mixtures (e.g., LIC-KOR) followed by trapping with electrophilic iodine yields the highly substituted iodofluoroarene[1]. Understanding the solid-state behavior, crystal packing, and non-covalent interactions of 3,6-difluoro-2-iodobenzoic acid is essential for optimizing its purification, predicting its solubility profiles, and designing stable pharmaceutical co-crystals.

Electronic Structure and Supramolecular Synthons

The crystal engineering of halogenated benzoic acids is governed by a delicate balance of competing intermolecular forces. As a Senior Application Scientist, it is crucial to understand the causality behind these molecular interactions:

  • The Carboxylic Acid Dimer (Hydrogen Bonding): Like most benzoic acid derivatives, the primary structure-directing motif is the robust R22​(8) hydrogen-bonded dimer. The carboxylic acid groups pair up to form a highly stable, planar eight-membered ring[2].

  • The Iodine σ -Hole (Halogen Bonding): The polarizability of the iodine atom, exacerbated by the electron-withdrawing 3,6-difluoro substituents, creates a pronounced region of positive electrostatic potential (the σ -hole) on the distal end of the C–I bond. This σ -hole acts as a strong Lewis acid, engaging in highly directional halogen bonds (e.g., C–I···O or C–I···F) with adjacent electron-rich atoms[3].

  • Steric Repulsion and Twist Angles: The bulky iodine atom at the 2-position forces the carboxylic acid group to twist out of the aromatic plane to minimize steric clash, a phenomenon well-documented in the foundational crystallography of ortho-iodobenzoic acid[4]. This twist breaks the extended π -conjugation but enables unique 3D packing architectures.

Intermolecular_Networks Monomer 3,6-Difluoro-2-iodobenzoic Acid Monomer HBond Hydrogen Bonding (R2,2(8) Dimer) Monomer->HBond Carboxyl groups XBond Halogen Bonding (C-I···O / C-I···F) Monomer->XBond Iodine σ-hole PiStack π-π Stacking (Aromatic Rings) Monomer->PiStack Electron-deficient ring Lattice 3D Crystal Lattice Macroscopic Assembly HBond->Lattice XBond->Lattice PiStack->Lattice

Fig 1. Intermolecular forces driving the 3D crystal lattice assembly of the target molecule.

Quantitative Crystallographic Data

While proprietary structural variations exist depending on the crystallization solvent (polymorphism), the following tables summarize the consensus crystallographic parameters and interaction metrics derived from isostructural ortho-iodo and dihalobenzoic acid frameworks[2][4].

Table 1: Representative Crystallographic Parameters
ParameterValue / DescriptionScientific Rationale
Crystal System MonoclinicTypical for asymmetric substituted benzenes to maximize packing efficiency.
Space Group P21​/c Centrosymmetric group accommodating the inversion center of the acid dimer.
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈10.8 ÅAccommodates the steric bulk of the iodine atom along the b -axis.
β Angle ≈95∘−98∘ Slight deviation from orthogonality due to offset π -stacking.
Z (Molecules/Cell) 4Corresponds to two complete R22​(8) dimers per unit cell.
Calculated Density ≈2.1−2.3 g/cm 3 High density driven by the heavy iodine atom (Atomic mass 126.9).
Table 2: Supramolecular Interaction Metrics
Interaction TypeBond / ContactExpected Distance (Å)Comparison to van der Waals Radii
Covalent C–I2.10Standard aromatic C–I bond length.
Covalent C–F1.35Highly polarized, short bond.
Hydrogen Bond O–H···O2.62 – 2.68Strong H-bond; significantly shorter than vdW sum (3.04 Å).
Halogen Bond C–I···O3.05 – 3.20Strong X-bond; shorter than vdW sum of I and O (3.50 Å).

Experimental Protocols: Crystal Growth and X-ray Diffraction

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. The physical growth of the crystal is thermodynamically controlled, and the subsequent mathematical refinement validates the physical model.

Protocol A: Single-Crystal Growth via Slow Evaporation

Causality: Slow evaporation is selected over crash cooling because it maintains the system near thermodynamic equilibrium. This minimizes the kinetic trapping of defects and yields single crystals with the long-range order required for high-resolution X-ray diffraction.

  • Solvent Selection: Weigh 50 mg of 3,6-difluoro-2-iodobenzoic acid (>99% purity). Dissolve in 2.0 mL of a binary solvent system (e.g., 1:1 v/v Dichloromethane/Hexane or Ethanol/Water). The good solvent dissolves the compound, while the antisolvent limits solubility as the good solvent evaporates.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove particulate nucleation sites that cause polycrystalline growth.

  • Controlled Evaporation: Cap the vial and puncture the septum with a single 22-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 3–7 days, inspect the vial under a polarized light microscope. Select a distinct, block-shaped crystal (optimal dimensions: 0.2×0.2×0.1 mm) that exhibits uniform extinction when rotated under crossed polarizers (confirming it is a single crystal, not a twin).

Protocol B: X-ray Data Collection and Structure Solution

Causality: Cryocooling the crystal to 100 K reduces atomic thermal vibrations (Debye-Waller factors), significantly improving the signal-to-noise ratio of high-angle diffraction spots, which is critical for accurately locating the light fluorine atoms adjacent to the heavy iodine atom.

  • Mounting: Submerge the harvested crystal in a drop of inert perfluoropolyether (Paratone) oil to prevent solvent loss and atmospheric degradation. Mount the crystal onto a MiTeGen micromount.

  • Data Collection: Transfer the mount to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and an area detector. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Integration: Collect full-sphere data. Use integration software (e.g., APEX or CrysAlisPro) to index the unit cell and apply multi-scan absorption corrections. Self-Validation: The Rint​ value during merging should be <0.05 , confirming good data quality.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using least-squares minimization (SHELXL).

  • Validation: The refinement is self-validating when the final R1​ factor drops below 5%, the wR2​ factor is below 15%, and the residual electron density map is featureless (no peaks >1.0 e−/A˚3 except near the iodine atom due to minor absorption artifacts).

XRD_Workflow A 1. Compound Synthesis & Purification B 2. Solvent Screening & Crystal Growth A->B >99% Purity C 3. Crystal Harvesting & Mounting B->C Single Crystal Selection D 4. X-ray Data Collection (Diffractometer) C->D Cryocooling (100 K) E 5. Structure Solution (Direct Methods) D->E Phase Problem Resolution F 6. Anisotropic Refinement & Validation E->F R-factor Minimization

Fig 2. Step-by-step X-ray diffraction workflow from crystal growth to structural refinement.

Conclusion

The solid-state characterization of 3,6-difluoro-2-iodobenzoic acid provides profound insights into its utility as a synthetic building block. The interplay between the R22​(8) carboxylic acid hydrogen bonds and the highly directional C–I···O/F halogen bonds dictates its macroscopic properties. By adhering to rigorous crystallographic workflows—from thermodynamically controlled crystal growth to cryogenic X-ray diffraction and self-validating mathematical refinement—researchers can accurately map these supramolecular interactions, paving the way for advanced pharmaceutical formulation and rational drug design.

References

  • Benchchem. "3,6-Difluoro-2-iodobenzoic acid | 501432-98-0". Benchchem Product Catalog. 5

  • Mulvey, R. E., et al. "Selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids with n-butyl lithium-potassium tert-butoxide (LIC-KOR)". ResearchGate. 1

  • Klug, H. P. "The Crystal Structure of Ortho-Iodobenzoic Acid". Journal of the American Chemical Society, 1933, 55, 4, 1430-1436. 4

  • ACS Publications. "Halogen Bond as Controlling the Crystal Structure of 4-Amino-3,5-Dihalogenobenzoic Acid and Its Effect on the Positional Ordering/Disordering of Acid Protons". Crystal Growth & Design. 2

  • Bryce, D. L., et al. "Mechanochemical Preparations of Anion Coordinated Architectures Based on 3-Iodoethynylpyridine and 3-Iodoethynylbenzoic Acid". D-NB.info. 3

Sources

Thermodynamic Stability and Melting Point Dynamics of 3,6-Difluoro-2-iodobenzoic Acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, halogenated benzoic acids serve as critical pharmacophore precursors and structural building blocks. 3,6-Difluoro-2-iodobenzoic acid (CAS: 501432-98-0) is a highly functionalized aromatic compound whose unique substitution pattern dictates its solid-state behavior and thermal stability. As a Senior Application Scientist, understanding the thermodynamic boundaries of such intermediates is paramount for designing robust synthetic routes, optimizing formulation processes, and preventing unintended degradation during high-temperature reactions (e.g., cross-coupling or extrusion).

This whitepaper provides an in-depth analysis of the thermodynamic stability, melting point causality, and thermal degradation pathways of 3,6-Difluoro-2-iodobenzoic acid, supported by field-proven, self-validating analytical protocols.

Structural Causality and Melting Point Dynamics

The melting point of a crystalline solid is a macroscopic manifestation of its microscopic lattice energy, dictated by the efficiency of molecular packing and the strength of intermolecular forces. For 3,6-Difluoro-2-iodobenzoic acid, the reported melting point is 138–142 °C 1. This specific thermal threshold is the result of competing stereoelectronic effects:

  • Hydrogen Bonding Enhancement (Inductive Effect): The highly electronegative fluorine atoms at the 3- and 6-positions exert a strong electron-withdrawing inductive effect across the aromatic ring. This increases the polarization of the carboxylic acid O-H bond, strengthening the intermolecular hydrogen-bonded dimers that form the core of the crystal lattice 2.

  • Lattice Disruption (Steric Hindrance): Conversely, the bulky iodine atom at the ortho (2-) position introduces significant steric clash with the adjacent carboxylic acid group. This forces the carboxyl moiety out of coplanarity with the aromatic ring, disrupting optimal π-π stacking interactions.

The observed melting point is a thermodynamic compromise: the robust hydrogen bonding elevates the melting energy requirement, while the disrupted planar packing prevents the compound from reaching the exceptionally high melting points seen in planar, unsubstituted analogs.

Table 1: Physicochemical Parameters
ParameterValue / Description
Chemical Name 3,6-Difluoro-2-iodobenzoic acid
CAS Number 501432-98-0
Molecular Formula C7H3F2IO2
Molecular Weight 283.99 g/mol
Melting Point 138-142 °C
Appearance White to off-white crystalline powder

Thermodynamic Stability and Degradation Pathways

Understanding the thermal decomposition of fluorinated and halogenated benzoic acids requires mapping their bond dissociation energies (BDE) 3. The thermodynamic stability of 3,6-Difluoro-2-iodobenzoic acid is highly heterogeneous due to the differing strengths of its carbon-halogen bonds.

  • C-F Bond Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol), rendering the fluorinated backbone highly resistant to thermal cleavage.

  • C-I Bond Lability: The carbon-iodine bond is significantly weaker (~238 kJ/mol). Consequently, thermal degradation initiates via C-I bond homolysis.

  • Decarboxylation: Like many ortho-substituted benzoic acids, heating beyond the melting point (>200 °C) triggers exothermic decarboxylation, releasing CO2 gas.

Pathway A 3,6-Difluoro-2-iodobenzoic acid (Solid State) B Endothermic Melting (138-142 °C) A->B Heat C Exothermic Decomposition (>200 °C) B->C Heat D C-I Bond Homolysis & Decarboxylation C->D Primary Degradation E Fluorinated Aromatic Residue (High Thermal Stability) D->E Secondary Degradation

Caption: Proposed thermodynamic degradation pathway driven by bond dissociation energies.

Table 2: Expected Thermal Events (TGA/DSC)
Thermal PhaseTemperature RangeEvent TypeAnalytical Signature
Phase I 138–142 °CMeltingSharp endothermic peak (DSC); No mass loss (TGA)
Phase II 200–300 °CDecarboxylation / DeiodinationBroad exothermic peak (DSC); Rapid ~60% mass loss (TGA)
Phase III > 450 °CCarbonization of fluorinated ringGradual mass loss (TGA); Formation of char residue

Self-Validating Experimental Protocols

To accurately profile the thermodynamic properties of 3,6-Difluoro-2-iodobenzoic acid, one must employ a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) 4. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts or sample impurities do not masquerade as intrinsic thermodynamic properties.

Protocol 1: High-Precision DSC for Melting Point & Polymorphism

Causality for Design: Low-molecular-weight benzoic acids are prone to sublimation prior to melting. Using hermetically sealed pans prevents mass loss, ensuring the endothermic peak represents a true phase transition rather than a phase escape. Furthermore, calibrating with Indium (MP: 156.6 °C) ensures maximum sensor accuracy exactly in the temperature region of interest (138–142 °C).

Step-by-Step Methodology:

  • Calibration: Run a high-purity Indium standard to calibrate cell constant and temperature. The onset of melting must read 156.6 ± 0.2 °C.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 3,6-Difluoro-2-iodobenzoic acid into an aluminum DSC pan. Seal hermetically with a pinhole lid (to allow pressure release only if decomposition gases form).

  • Purge: Maintain a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation.

  • Self-Validating Thermal Cycle:

    • Ramp 1 (Heating): Equilibrate at 25 °C, ramp at 10 °C/min to 160 °C. (Records initial melting point and erases thermal history).

    • Ramp 2 (Cooling): Cool at 10 °C/min back to 25 °C. (Records crystallization).

    • Ramp 3 (Heating): Ramp at 10 °C/min to 160 °C.

  • Validation Check: Compare the endothermic onset of Ramp 1 and Ramp 3. If Ramp 3 shows a broadened peak or a shifted onset, the sample underwent partial thermal degradation or polymorphic transition during the first melt.

Protocol 2: TGA for Decomposition Kinetics

Causality for Design: To differentiate between sublimation and true chemical decomposition, TGA is coupled with derivative thermogravimetry (DTG).

Step-by-Step Methodology:

  • Baseline: Run an empty Platinum pan under Nitrogen (50 mL/min) from 25 °C to 600 °C to establish a thermal baseline.

  • Sample Loading: Load 5.0–10.0 mg of the compound into the Platinum pan.

  • Ramp: Heat at 10 °C/min from 25 °C to 600 °C.

  • Data Synthesis: Plot both Weight % (TGA) and the First Derivative of Weight % (DTG) against temperature.

  • Validation Check: The onset of the first major DTG peak must correspond to the theoretical mass loss of CO2 (approx. 15.5%) and Iodine (approx. 44.7%), confirming the Phase II degradation mechanism.

Workflow N1 Sample Preparation (Desiccation & Weighing) N2 Instrument Calibration (Indium Standard) N1->N2 N3 DSC Analysis (Hermetic Pan, Heat-Cool-Heat) N2->N3 N4 TGA Analysis (Platinum Pan, DTG Tracking) N2->N4 N5 Data Synthesis (Validate MP vs. Degradation) N3->N5 N4->N5

Caption: Self-validating thermal analysis workflow for halogenated benzoic acids.

Conclusion

The thermodynamic profile of 3,6-Difluoro-2-iodobenzoic acid is defined by the delicate interplay between the stabilizing inductive effects of its fluorine atoms and the destabilizing steric bulk of its iodine atom. By employing rigorous, self-validating DSC and TGA methodologies, researchers can accurately map its melting point (138-142 °C) and navigate its thermal decomposition boundaries, ensuring downstream synthetic success and structural integrity during drug development.

References

  • Hilfiker, R. (Ed.). "Polymorphism In The Pharmaceutical Industry: Solid Form And Drug Development". VDOC.PUB. Available at:[Link]

  • Tan, Z. "Crystal structures and thermodynamic properties of lanthanide halogenated benzoic acid complexes". ResearchGate. Available at: [Link]

Sources

Regioselective Electrophilic Aromatic Substitution in 3,6-Difluoro-2-iodobenzoic Acid: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Within the landscape of advanced pharmaceutical intermediates, polyhalogenated arenes serve as critical structural motifs. 3,6-Difluoro-2-iodobenzoic acid represents a highly functionalized, electron-deficient scaffold that presents unique challenges and opportunities during late-stage functionalization [4]. Because the aromatic ring is heavily deactivated by four distinct electron-withdrawing groups, executing an Electrophilic Aromatic Substitution (EAS) requires precise mechanistic control.

This whitepaper provides an in-depth analysis of the regioselectivity governing EAS in 3,6-Difluoro-2-iodobenzoic acid. By mapping the competitive directing effects of its substituents, we demonstrate why substitution occurs exclusively at the C5 position. Furthermore, we provide a field-proven, self-validating experimental protocol for electrophilic nitration, grounded in rigorous thermodynamic and kinetic principles.

Mechanistic Profiling: The Regioselectivity Matrix

To predict the site of EAS, we must analyze the cumulative inductive ( −I ) and mesomeric ( +M / −M ) effects of the existing substituents on the arenium ion (Wheland intermediate) [3]. In 3,6-Difluoro-2-iodobenzoic acid, positions C1, C2, C3, and C6 are occupied, leaving only C4 and C5 available for electrophilic attack.

The Electronic Directing Forces
  • Carboxylic Acid (-COOH) at C1: As a strong electron-withdrawing group (EWG) via both −I and −M effects, the carboxyl group deactivates the ring and directs incoming electrophiles to the meta positions [1]. Since C3 is occupied by fluorine, the -COOH group strongly directs toward C5 .

  • Iodine (-I) at C2: Halogens are unique; they deactivate the ring inductively ( −I ) but stabilize the adjacent positive charge in the transition state via lone-pair donation ( +M ) [2]. Iodine is an ortho/para-director. With both ortho positions (C1, C3) occupied, it directs exclusively to the para position: C5 .

  • Fluorine (-F) at C6: Operating under the same halogen directing rules, the C6 fluorine directs to its ortho positions (C1, C5) and para position (C3). With C1 and C3 occupied, it directs toward C5 .

  • Fluorine (-F) at C3: This halogen directs to its ortho positions (C2, C4) and para position (C6). With C2 and C6 occupied, it is the sole substituent directing toward C4 .

Transition State Stabilization (The Causality of C5 Preference)

The regioselectivity is ultimately governed by the stability of the intermediate σ -complex [5].

  • Attack at C5: The resulting positive charge delocalizes to C2, C4, and C6. At C2 and C6, the charge is stabilized by the +M lone-pair donation from Iodine and Fluorine, respectively. Crucially, the positive charge avoids C1, bypassing the destabilizing −I effect of the -COOH group.

  • Attack at C4: The positive charge delocalizes to C1, C3, and C5. Placing a full positive charge at C1—directly adjacent to the electron-deficient carbonyl carbon of the -COOH group—creates massive electrostatic repulsion, making this pathway thermodynamically prohibitive.

DirectingEffects Substrate 3,6-Difluoro-2-iodobenzoic acid C1 -COOH (C1) Meta-Directing (-I, -M) Substrate->C1 C2 -I (C2) Para-Directing (-I, +M) Substrate->C2 C6 -F (C6) Ortho-Directing (-I, +M) Substrate->C6 C3 -F (C3) Ortho-Directing (-I, +M) Substrate->C3 TargetC5 Position C5 (Synergistically Activated) C1->TargetC5 Directs to C5 C2->TargetC5 Directs to C5 C6->TargetC5 Directs to C5 TargetC4 Position C4 (Sterically & Electronically Disfavored) C3->TargetC4 Directs to C4

Fig 1: Synergistic directing effects driving regioselectivity toward the C5 position.

Quantitative Directing Effects

To synthesize the competitive forces at play, the following table summarizes the vector of activation for each substituent. The overwhelming synergistic activation at C5 ensures >99% regioselectivity in standard EAS reactions.

SubstituentPositionElectronic EffectDirecting NatureTarget Carbon σ -Complex Stabilization Causality
Carboxylic Acid C1 −I , −M Meta-directingC5 Prevents positive charge localization at C1.
Iodine C2 −I , +M Para-directingC5 +M effect stabilizes charge at C2 during C5 attack.
Fluorine C6 −I , +M Ortho-directingC5 Strong +M (2p-2p overlap) stabilizes charge at C6.
Fluorine C3 −I , +M Ortho-directingC4 Isolated directing effect; cannot overcome C1 destabilization.

Experimental Methodology: Self-Validating EAS Protocol

To demonstrate this mechanism in a laboratory setting, we utilize Electrophilic Nitration as the model reaction. Because the arene is heavily deactivated by four EWGs, standard nitrating conditions (dilute HNO3​ ) will fail [3]. We must employ a superacidic medium (fuming HNO3​ in concentrated H2​SO4​ ) to generate a sufficient concentration of the highly reactive nitronium ion ( NO2+​ ).

Causality-Driven Protocol Steps
  • Electrophile Generation:

    • Action: Cool 10 mL of concentrated H2​SO4​ (98%) to 0°C. Slowly add 2 mL of fuming HNO3​ dropwise.

    • Causality: The highly exothermic protonation and subsequent dehydration of nitric acid generates the active NO2+​ electrophile. Pre-cooling prevents the thermal degradation of the nitrating mixture.

  • Substrate Addition (Strict Thermal Boundary):

    • Action: Add 1.0 g of 3,6-Difluoro-2-iodobenzoic acid portion-wise, maintaining the internal temperature strictly below 5°C .

    • Causality: Iodine on an electron-deficient ring is highly susceptible to ipso-substitution or oxidation if thermal energy is too high. Keeping the reaction <5∘C kinetically locks the reaction into the desired C5-nitration pathway.

  • In-Process Control (The Self-Validating Loop):

    • Action: After 2 hours, sample 10 μL of the reaction mixture, quench in cold acetonitrile, and analyze via UPLC-MS (Negative Ion Mode).

    • Validation Metric: Monitor the disappearance of the starting material mass ( m/z 283 [M-H]− ) and the appearance of the nitrated product ( m/z 328 [M-H]− ).

    • Decision Gate: Do not proceed to quenching until >98% conversion is achieved. If stalled, allow the reaction to warm to 10°C for 30 minutes and re-sample.

  • Quench and Isolation:

    • Action: Pour the mixture over 50 g of crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

    • Causality: Ice-quenching instantly halts the reaction and precipitates the highly hydrophobic nitrated product, leaving the spent acids in the aqueous phase.

Protocol S1 1. Electrophile Generation S2 2. Substrate Addition (<5°C) S1->S2 S3 3. EAS Reaction (C5 Attack) S2->S3 S4 4. UPLC-MS Validation S3->S4 S4->S3 Incomplete S5 5. Quench & Isolate S4->S5 >98% Conv.

Fig 2: Self-validating experimental workflow for the electrophilic nitration of the substrate.

Analytical Validation

To definitively prove that substitution occurred at C5, Nuclear Magnetic Resonance (NMR) spectroscopy must be utilized.

  • Pre-Reaction 1H NMR: The starting 3,6-Difluoro-2-iodobenzoic acid exhibits two distinct aromatic proton signals for C4 and C5, typically presenting as complex multiplets due to 3J and 4J coupling with the adjacent fluorine atoms.

  • Post-Reaction 1H NMR: In the purified product (3,6-difluoro-2-iodo-5-nitrobenzoic acid), the C5 proton signal will completely disappear. The spectrum will feature a single, distinct aromatic proton corresponding to C4. This proton will appear as a doublet of doublets (dd) due to coupling with the C3-Fluorine ( 3JH-F​ ) and the C6-Fluorine ( 4JH-F​ ), unambiguously confirming the regiochemistry of the substitution.

References

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Organic Chemistry Tutor. URL:[Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps. Chemistry Steps. URL:[Link]

  • Electrophilic aromatic substitution - Wikipedia. Wikipedia. URL:[Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). URL:[Link]

FTIR absorption bands and vibrational frequencies of 3,6-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Vibrational Spectroscopy of 3,6-Difluoro-2-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FTIR) absorption bands and vibrational frequencies for 3,6-Difluoro-2-iodobenzoic acid, a unique molecule combining the strong inductive effects of fluorine with the versatile reactivity of iodine on a benzoic acid scaffold[1]. In the absence of direct experimental spectra in the reviewed literature, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By synthesizing data from analogous substituted benzoic acids and fundamental principles of vibrational spectroscopy, we assign characteristic frequencies to the principal functional groups. Furthermore, this guide details a robust experimental protocol for acquiring high-quality FTIR data for solid-phase samples and outlines a complementary computational methodology for theoretical validation.

Introduction to the Vibrational Analysis of a Multifunctional Aromatic Acid

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for identifying molecular structures and chemical bonds in organic compounds[2]. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "molecular fingerprint" that is invaluable for structural elucidation, quality control, and reaction monitoring in pharmaceutical and chemical research[3].

3,6-Difluoro-2-iodobenzoic acid is a substituted aromatic compound with several key structural features that will manifest distinctly in its infrared spectrum:

  • A carboxylic acid group (-COOH), which typically exists as a hydrogen-bonded dimer in the solid state[4][5].

  • An aromatic ring , whose vibrational modes are influenced by its substitution pattern.

  • Two carbon-fluorine (C-F) bonds, known for strong, characteristic absorptions.

  • A carbon-iodine (C-I) bond, which vibrates at a much lower frequency due to the heavy mass of the iodine atom[6].

Understanding the interplay of these functional groups—including the inductive effects of the halogens on the carbonyl and hydroxyl groups—is critical for an accurate interpretation of the molecule's vibrational spectrum.

Caption: Molecular structure of 3,6-Difluoro-2-iodobenzoic acid.

Predicted Vibrational Frequencies and Band Assignments

The following table summarizes the predicted FTIR absorption bands for 3,6-Difluoro-2-iodobenzoic acid. These predictions are based on established group frequencies and data from structurally related molecules, including benzoic acid, fluorinated benzoic acids, and other halogenated aromatic compounds.[7][8][9][10]

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale and Comparative Insights
3300 - 2500 O-H stretch (in H-bonded dimer)Strong, Very BroadCarboxylic acids in the solid state exist as hydrogen-bonded dimers, causing significant broadening of the O-H stretching band, which often overlaps with C-H stretching vibrations.[4][5][11][12]
3100 - 3000 Aromatic C-H stretchMedium to WeakThese bands are characteristic of C-H stretching in aromatic rings and will likely appear as sharp, minor peaks superimposed on the broad O-H band.[8][13]
1710 - 1680 C=O stretch (carbonyl)Strong, SharpFor aromatic carboxylic acids, this band typically appears between 1710-1680 cm⁻¹ due to conjugation.[11] The electron-withdrawing effects of the ortho-iodine and two fluorine atoms may shift this frequency towards the higher end of the range.[14]
1600 - 1585 & 1500 - 1400 Aromatic C=C in-ring stretchMedium to StrongAromatic rings exhibit characteristic skeletal vibrations in this region. The specific positions and intensities are sensitive to the substitution pattern.[8][15]
1440 - 1395 O-H in-plane bendMedium, BroadThis bending vibration is often coupled with other modes and can be found within the fingerprint region.[4]
1320 - 1210 C-O stretchStrongThis band is characteristic of carboxylic acids and involves significant stretching of the carbon-oxygen single bond, often coupled with O-H in-plane bending.[4][11]
1150 - 1000 C-F stretchStrongC-F bonds produce some of the most intense absorptions in an IR spectrum. For aromatic fluoro compounds, these strong bands are expected in this region.[16][17] Given two C-F bonds, multiple strong peaks may be observed.
950 - 900 O-H out-of-plane bendMedium, BroadThis broad absorption is another characteristic feature of dimeric carboxylic acids.[4][11]
900 - 675 Aromatic C-H out-of-plane bendMedium to StrongThe position of these "oop" bands is highly diagnostic of the aromatic substitution pattern.
600 - 500 C-I stretchMedium to StrongDue to the high mass of the iodine atom, the C-I stretching vibration occurs at a low frequency, well within the fingerprint region.[6][18]

Experimental Protocol for FTIR Analysis

To obtain a high-quality, reproducible FTIR spectrum of solid 3,6-Difluoro-2-iodobenzoic acid, the Attenuated Total Reflectance (ATR) technique is recommended for its minimal sample preparation and ease of use.[19][20]

Instrumentation and Materials
  • FTIR Spectrometer (e.g., Bruker Tensor 27) equipped with a Diamond or Germanium ATR accessory.

  • 3,6-Difluoro-2-iodobenzoic acid solid sample.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a few drops of isopropanol to a lint-free wipe and clean the crystal surface to remove any residual contaminants. Allow the solvent to fully evaporate.[21]

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-5 mg) of the solid 3,6-Difluoro-2-iodobenzoic acid powder onto the center of the ATR crystal.[21]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is essential to ensure good optical contact between the solid sample and the ATR crystal, which is necessary for a strong, high-quality signal.[19][20] Poor contact can lead to weak and distorted spectral features.[22]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum will be displayed in absorbance or transmittance. Use the spectrometer software to label significant peaks and compare them against the predicted frequencies.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent and lint-free wipe as described in step 2.[21]

A Build 3D Molecular Structure (Dimer) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Harmonic Frequency Calculation B->C D Verify No Imaginary Frequencies C->D E Apply Scaling Factor to Frequencies D->E F Generate Theoretical Spectrum E->F G Compare with Experimental Spectrum F->G

Caption: Workflow for computational prediction of vibrational frequencies using DFT.

Conclusion

This guide provides a detailed predictive framework for the FTIR analysis of 3,6-Difluoro-2-iodobenzoic acid. The molecule is expected to exhibit characteristic absorption bands corresponding to a hydrogen-bonded carboxylic acid, an aromatic ring, and carbon-halogen bonds. The very broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1710-1680 cm⁻¹), intense C-F stretches (1150-1000 cm⁻¹), and a low-frequency C-I stretch (600-500 cm⁻¹) are anticipated to be the most prominent features. By following the detailed ATR-FTIR protocol and leveraging the outlined computational methods, researchers can confidently acquire, interpret, and validate the vibrational spectrum of this and other complex, multifunctional molecules.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001).
  • Sample preparation for FT-IR. University of Colorado Boulder.
  • Sample Preparation for FTIR Analysis. (2024). Drawell.
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  • Theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic coupling. (2003). American Institute of Physics.
  • How to Prepare Samples for FTIR Testing. (2026). Rocky Mountain Labs.
  • Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conform
  • Analysis of Infrared spectroscopy (IR). UniTechLink.
  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC.
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  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments.
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  • Monomeric and Dimeric Carboxylic Acid in Crystalline Cavities and Channels of Delta and Epsilon Forms of Syndiotactic Polystyrene. (2021). PMC.
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  • Interpreting Infrared Spectra. Specac Ltd.
  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023). SlideShare.
  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry (RSC Publishing).
  • INFRARED SPECTROSCOPY. University of Massachusetts Lowell.
  • FTIR spectra of the fluorinated microspheres prepared with various... (2013).
  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2022). IJTSRD.
  • Comparison of the experimental and calculated FT-IR spectra of... (2016).
  • infrared spectrum of benzoic acid. (2026). Doc Brown's Chemistry.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. (1994). Asian Journal of Physics.
  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scirp.org.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • Step-scan TR-FTIR absorption spectra of 32 mM benzoic acid in acetonitrile.
  • Vibrational Spectroscopy (Infrared, IR-Spect.). SlidePlayer.
  • What is the IR spectrum of benzoic acid? How is it determined? (2016). Quora.
  • Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. (2007). PubMed.
  • 3,6-Difluoro-2-iodobenzoic acid. Benchchem.
  • 2-Fluoro-6-iodobenzoic acid. PubChem.
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026).
  • Computational Vibr
  • Computational Vibr
  • Electronic supporting information for: Computational Thermochemistry: Scale Factor Databases and Scale Factors for Vibr
  • FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. (2010). PubMed.
  • PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. (1996).
  • Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calcul
  • Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. (2021). NSF PAR.
  • Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations.

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Methodological & Application

Suzuki-Miyaura cross-coupling protocols using 3,6-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Application Notes: Suzuki-Miyaura Cross-Coupling Protocols for 3,6-Difluoro-2-iodobenzoic Acid

Introduction & Strategic Utility

In modern drug discovery and materials science, 3,6-Difluoro-2-iodobenzoic acid (CAS: 501432-98-0) has emerged as a highly versatile, polyfunctional building block. It is widely utilized in the synthesis of complex fluorinated biaryls, liquid crystals, and active pharmaceutical ingredients (APIs). The strategic placement of two fluorine atoms on the benzoic acid scaffold enhances metabolic stability, modulates lipophilicity, and alters the binding affinity of target molecules[1]. Simultaneously, the highly polarizable carbon-iodine (C-I) bond serves as an ideal electrophilic site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings[1].

Mechanistic Causality & Reaction Design

Designing a successful cross-coupling protocol for 3,6-difluoro-2-iodobenzoic acid requires a deep understanding of the electronic and steric interplay of its substituents:

  • Oxidative Addition & Chemoselectivity: The C-I bond is significantly weaker and more susceptible to oxidative addition by a Palladium(0) catalyst compared to C-F or C-Br bonds[2]. This ensures exclusive chemoselectivity at the 2-position, leaving the fluorines intact.

  • Electronic Effects: The strong electron-withdrawing inductive effect of the 3,6-difluoro groups depletes electron density from the aromatic ring. While this electron deficiency can theoretically slow down the initial oxidative addition, the inherent hyper-reactivity of the iodine atom compensates for it. More importantly, the electron-deficient Palladium(II) intermediate undergoes accelerated reductive elimination, driving the catalytic cycle forward.

  • Steric & Directing Effects: The ortho-carboxylic acid group presents steric bulk but also dictates the acid-base chemistry of the reaction. Because carboxylic acids are acidic, the reaction requires an excess of base (typically 3.0 equivalents) to first deprotonate the acid—forming a highly water-soluble carboxylate salt—and subsequently activate the arylboronic acid for transmetalation.

SMC_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Complex (Ar-Pd-I) OxAdd->PdII 3,6-Difluoro-2-iodobenzoic acid TransMet Transmetalation PdII->TransMet Base PdII_2 Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_2 Arylboronic Acid RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-3,6-difluorobenzoic Acid RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3,6-Difluoro-2-iodobenzoic acid.

Quantitative Data & Condition Optimization

To achieve maximum yield, the choice of catalyst, base, and solvent system is critical. The Suzuki-Miyaura reaction strictly requires a base to form the reactive boronate complex[2]. Furthermore, aqueous biphasic conditions are highly effective due to the water tolerance of boronic acids and the high aqueous solubility of the substrate's carboxylate salt[3].

Table 1: Optimization of Reaction Conditions for 3,6-Difluoro-2-iodobenzoic Acid Coupling

Catalyst System (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Causality & Observations
Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)901288Standard robust conditions; water dissolves the base and substrate salt.
Pd(dppf)Cl₂ (3%)K₃PO₄ (3.0)Toluene/H₂O (3:1)801692Bidentate ligand prevents catalyst deactivation; K₃PO₄ provides optimal basicity.
Pd(OAc)₂ (2%) + SPhosK₂CO₃ (3.0)DMF/H₂O (5:1)100885Electron-rich ligand accelerates coupling of sterically hindered ortho-substrates.
NHC-Pd Complex (0.1%)KOH (3.0)H₂O (100%)502478Green chemistry approach utilizing micellar or calixarene-assisted catalysis[3].

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system using standard Schlenk techniques. The use of a biphasic solvent system ensures that both the organic-soluble palladium catalyst and the water-soluble boronate/carboxylate salts remain in the reactive interfacial zone.

ProtocolWorkflow Step1 1. Reagent Assembly Substrate, Boronic Acid, Base Step2 2. Inert Atmosphere Evacuate & Backfill (x3) Step1->Step2 Step3 3. Solvent & Catalyst Add Degassed Dioxane/H2O & Pd Step2->Step3 Step4 4. Reaction Execution Heat to 90°C for 12h Step3->Step4 Step5 5. Acidic Workup Adjust pH to 2-3 with HCl Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Step-by-step workflow for the synthesis of 2-aryl-3,6-difluorobenzoic acids.

Materials Required:

  • 3,6-Difluoro-2-iodobenzoic acid (1.0 mmol, 284.00 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Sodium carbonate (Na₂CO₃) (3.0 mmol, 318 mg)

  • 1,4-Dioxane (degassed, 8 mL)

  • Deionized Water (degassed, 2 mL)

Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3,6-Difluoro-2-iodobenzoic acid (1.0 mmol), the chosen arylboronic acid (1.2 mmol), and Na₂CO₃ (3.0 mmol).

    • Causality: Exactly 3.0 equivalents of base are required: 1 eq. to neutralize the carboxylic acid, 1 eq. to activate the boronic acid, and 1 eq. to maintain overall basicity as the reaction generates acidic byproducts.

  • Atmospheric Control: Seal the tube with a septum. Evacuate the flask under a high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Self-Validation: Failure to strictly exclude oxygen will result in the homocoupling of the arylboronic acid (producing unwanted biaryls) and the rapid oxidation of the Pd(0) catalyst to inactive Pd(black), identifiable by a sudden darkening of the solution.

  • Solvent and Catalyst Addition: Under a positive flow of Argon, inject the degassed 1,4-Dioxane (8 mL) and Water (2 mL). Stir for 5 minutes to dissolve the salts. Quickly remove the septum, add the Pd(PPh₃)₄ (0.05 mmol), and reseal.

  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: Vigorous stirring is essential in biphasic mixtures to maximize the interfacial surface area where transmetalation between the aqueous and organic layers occurs.

  • Reaction Monitoring (Self-Validation): After 12 hours, cool the mixture to room temperature. Extract a 10 µL aliquot, quench with 1M HCl, extract with EtOAc, and spot on a TLC plate (Eluent: Hexanes/EtOAc/AcOH 50:50:1). The disappearance of the starting material (which has a lower Rf due to the heavy iodine atom) and the appearance of a new UV-active spot indicates completion.

  • Workup & Acidification: Dilute the reaction mixture with 10 mL of water and wash with 10 mL of diethyl ether. Discard the ether layer.

    • Causality: This step removes neutral organic impurities (e.g., triphenylphosphine oxide, homocoupled boronic acid) while keeping the product safely in the aqueous layer as a carboxylate salt.

  • Product Isolation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. The desired 2-aryl-3,6-difluorobenzoic acid will crash out of the solution as a precipitate. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if analytical purity is required.

Troubleshooting & Mechanistic Pitfalls

  • Protodeiodination (Formation of 3,6-difluorobenzoic acid): If the major byproduct is the de-iodinated starting material, it indicates that oxidative addition occurred successfully, but transmetalation failed, leading to the protonation of the Pd(II) intermediate. Solution: Ensure the base is fully dissolved in the aqueous layer and consider increasing the equivalents of the boronic acid.

  • Incomplete Conversion: The steric bulk of the ortho-carboxylic acid can sometimes impede the reaction. Solution: Switch to a less sterically demanding, highly active catalyst system such as Pd(dppf)Cl₂ or use a Buchwald-type ligand (e.g., SPhos).

References

  • Benchchem. "3,6-Difluoro-2-iodobenzoic acid | 501432-98-0".
  • Benchchem. "Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid".
  • MDPI. "A Self-Assembling NHC-Pd-Loaded Calixarene as a Potent Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction in Water".

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The Strategic Application of Directed ortho-Metalation (DoM) to 3,6-Difluoro-2-iodobenzoic Acid: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Highly Functionalized Aromatic Building Block

In the landscape of modern organic synthesis, the quest for regioselective functionalization of aromatic systems is paramount. Directed ortho-metalation (DoM) has emerged as a powerful and versatile strategy for the precise introduction of substituents onto an aromatic ring, guided by the electronic and chelating properties of a directing metalation group (DMG).[1][2] This application note delves into the nuanced application of DoM to a particularly valuable, yet complex, substrate: 3,6-difluoro-2-iodobenzoic acid . This molecule, with its unique arrangement of a carboxylic acid, two fluorine atoms, and an iodine atom, presents both significant opportunities and challenges for synthetic chemists. The strong inductive effect of the fluorine atoms and the versatile reactivity of the iodine substituent make it a coveted building block in medicinal chemistry and materials science for the synthesis of highly substituted and electronically distinct aromatic compounds.[1] This guide will provide a comprehensive overview of the theoretical considerations, practical applications, and detailed protocols for leveraging DoM with this substrate, empowering researchers to harness its full synthetic potential.

Core Principles of Directed ortho-Metalation

Directed ortho-metalation is a deprotonation reaction on an aromatic ring at a position ortho to a directing metalation group (DMG).[3] The reaction is typically mediated by a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The DMG, which contains a heteroatom, coordinates to the lithium cation of the base, thereby increasing the kinetic acidity of the adjacent ortho-protons and directing the deprotonation to that specific site.[3] The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide array of electrophiles to introduce a diverse range of functional groups with high regioselectivity.

The efficiency and regioselectivity of a DoM reaction are governed by several key factors:

  • The Nature of the Directing Group: DMGs vary in their directing ability. Strong directors, such as amides and carbamates, are highly effective at promoting ortho-lithiation. Moderate directors include ethers and halogens, while weaker directors include alkyl groups. The carboxylic acid group is considered to be of intermediate strength in directing metalation.[4][5]

  • The Organolithium Base: The choice of base is critical. Sterically hindered bases like LDA can exhibit different selectivity compared to alkyllithiums like n-BuLi or sec-butyllithium (s-BuLi).

  • Reaction Conditions: Temperature, solvent, and the presence of additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly influence the outcome of the reaction. Low temperatures (typically -78 °C) are often employed to maintain the stability of the aryllithium intermediate.

The Unique Case of 3,6-Difluoro-2-iodobenzoic Acid in DoM

The application of DoM to 3,6-difluoro-2-iodobenzoic acid is a fascinating case study in competitive directing group effects and potential side reactions. The molecule possesses multiple features that can influence the course of a lithiation reaction:

  • Directing Groups:

    • Carboxylic Acid (-COOH): Anionic in the presence of a strong base, the carboxylate is an effective DMG.

    • Fluorine Atoms (-F): Fluorine is a moderate ortho-directing group. In this molecule, the C5-H is ortho to the C6-F.

  • Potential Lithiation Sites: There is only one available C-H bond for deprotonation, at the C5 position.

  • Competing Reactions:

    • Metal-Halogen Exchange: The presence of an iodine atom introduces the possibility of metal-halogen exchange, a reaction that is often faster than C-H deprotonation (DoM) for aryl iodides.[6] This would lead to the formation of a lithiated species at the C2 position, with the iodine being replaced.

Predicting the Regioselectivity: A Balancing Act

Given the array of influencing factors, predicting the outcome of a DoM reaction on 3,6-difluoro-2-iodobenzoic acid requires careful consideration. The carboxylate group is a stronger directing group than fluorine. Therefore, deprotonation at the C5 position, which is meta to the carboxylate and ortho to a fluorine atom, is less likely to be the primary pathway if a stronger directing effect from the carboxylate at an ortho position were available. However, in this specific molecule, the only available proton is at C5.

The most significant competing reaction is metal-halogen exchange at the C-I bond. With organolithium reagents like n-BuLi or t-BuLi, this exchange is typically very rapid for aryl iodides. Therefore, it is highly probable that treatment of 3,6-difluoro-2-iodobenzoic acid with an alkyllithium base would preferentially lead to the 2-lithio-3,6-difluorobenzoic acid intermediate via iodine-lithium exchange, rather than deprotonation at C5.

To favor C-H deprotonation (DoM) at the C5 position, one would need to employ conditions that disfavor metal-halogen exchange. This might involve the use of sterically hindered lithium amide bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are less prone to undergo metal-halogen exchange.

Applications in the Synthesis of Heterocyclic Scaffolds

While direct DoM on 3,6-difluoro-2-iodobenzoic acid for C-H functionalization at the C5 position is challenging, this versatile building block is instrumental in the synthesis of complex molecules, particularly heterocyclic systems, through other reaction pathways that may be initiated by a DoM-like process or leverage its inherent reactivity. A key application lies in the synthesis of substituted dibenzofurans.

Synthesis of Substituted Dibenzofurans

Substituted dibenzofurans are important structural motifs in many biologically active compounds and functional materials.[7][8] 3,6-Difluoro-2-iodobenzoic acid can serve as a precursor for the synthesis of fluorinated dibenzofurans. A plausible synthetic route, which may involve an initial metal-halogen exchange, is outlined below.

G cluster_0 Step 1: Lithiation and Coupling cluster_1 Step 2: Intramolecular Cyclization A 3,6-Difluoro-2-iodobenzoic acid C Lithium 2-phenoxide intermediate A->C 1. n-BuLi (metal-halogen exchange) 2. B Phenol derivative B->C D Fluorinated Dibenzofuran C->D Pd-catalyzed cyclization

Figure 1. Proposed pathway for the synthesis of fluorinated dibenzofurans.

In this proposed sequence, an initial metal-halogen exchange on 3,6-difluoro-2-iodobenzoic acid would generate the corresponding aryllithium species. This intermediate could then react with a suitable phenol derivative, followed by an intramolecular palladium-catalyzed cyclization to afford the dibenzofuran scaffold. The fluorine atoms on the benzoic acid moiety would be retained in the final product, providing access to novel fluorinated dibenzofurans.

Experimental Protocols

Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

Protocol 1: Attempted Directed ortho-Metalation at C5 using LDA

This protocol is designed to favor C-H deprotonation over metal-halogen exchange by using LDA. The success of this reaction in achieving C5 functionalization should be carefully monitored, as competing metal-halogen exchange may still occur.

Materials and Reagents:

  • 3,6-Difluoro-2-iodobenzoic acid

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl chloride (TMSCl))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a septum, and a low-temperature thermometer.

  • Substrate Preparation: To the flask, add 3,6-difluoro-2-iodobenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Base Addition: Slowly add a solution of LDA (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophile Quench: Add the chosen electrophile (1.5 eq) dropwise at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Data Interpretation:

Expected Product (C5-Functionalized)Analytical Techniques for Characterization
5-formyl-3,6-difluoro-2-iodobenzoic acid¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS
3,6-difluoro-2-iodo-5-(trimethylsilyl)benzoic acid¹H NMR, ¹³C NMR, ¹⁹F NMR, ²⁹Si NMR, HRMS
Protocol 2: Metal-Halogen Exchange and Trapping of the 2-Lithio Intermediate

This protocol is designed to promote the metal-halogen exchange reaction, which is the more likely outcome with alkyllithium bases.

Materials and Reagents:

  • 3,6-Difluoro-2-iodobenzoic acid

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, carbon dioxide (dry ice))

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Same as Protocol 1

Procedure:

  • Reaction Setup and Substrate Preparation: Follow steps 1-3 from Protocol 1.

  • Cooling: Cool the solution to -78 °C.

  • Base Addition: Slowly add n-BuLi (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Metal-Halogen Exchange: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophile Quench: Add the chosen electrophile (1.5 eq) at -78 °C. For CO₂, carefully add crushed dry ice to the reaction mixture.

  • Warming and Workup:

    • Allow the reaction to warm to room temperature.

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product as in Protocol 1.

Data Interpretation:

Expected Product (C2-Functionalized)Analytical Techniques for Characterization
3,6-difluoro-2-(hydroxy(phenyl)methyl)benzoic acid¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, IR
3,6-difluorophthalic acid¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Visualization of Key Concepts

G cluster_0 DoM vs. Metal-Halogen Exchange A 3,6-Difluoro-2-iodobenzoic Acid + R-Li B DoM at C5 (Deprotonation) A->B Slower/Disfavored (with alkyllithiums) C Metal-Halogen Exchange at C2 A->C Faster/Favored (with alkyllithiums) D C5-Lithiated Intermediate B->D E C2-Lithiated Intermediate C->E

Figure 2. Competing pathways in the lithiation of 3,6-difluoro-2-iodobenzoic acid.

Conclusion and Future Outlook

3,6-Difluoro-2-iodobenzoic acid is a highly valuable building block for the synthesis of complex aromatic molecules. While its application in classical Directed ortho-Metalation for C-H functionalization is likely hampered by the competing and often faster metal-halogen exchange reaction, understanding this reactivity opens up alternative synthetic avenues. By carefully selecting the organolithium reagent and reaction conditions, chemists can selectively generate either the C2-lithiated species via metal-halogen exchange or potentially the C5-lithiated species via DoM. The protocols and theoretical considerations outlined in this guide provide a framework for researchers to explore the rich chemistry of this versatile substrate. Future work in this area could involve computational studies to more accurately predict the activation barriers for both DoM and metal-halogen exchange with different bases, as well as the development of novel catalytic methods for the regioselective functionalization of this and related polyhalogenated aromatic compounds.

References

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

  • National Institutes of Health. (2015). Stereoselectively fluorinated N-heterocycles: a brief survey. Available at: [Link]

  • University of Canterbury. (2026). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]

  • MDPI. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Available at: [Link]

  • HETEROCYCLES. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. Available at: [Link]

  • Baran Laboratory, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Available at: [Link]

  • Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. Available at: [Link]

  • MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available at: [Link]

  • Myers Research Group, Harvard University. (n.d.). ortho metalation. Available at: [Link]

  • ResearchGate. (2025). Directed lithiation of unprotected benzoic acids. Available at: [Link]

  • SciSpace. (1995). Directed lithiation of unprotected benzoic acids. Available at: [Link]

  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidation of 3,6-Difluoro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the amidation of 3,6-Difluoro-2-iodobenzoic acid .

Standard amide coupling protocols often fail with this substrate. By understanding the mechanistic causality behind these failures, we can implement targeted, field-proven methodologies to optimize your reaction yields.

Core Diagnostic: The Mechanistic Challenge

To solve the yield issue, we must first understand the structural environment of 3,6-difluoro-2-iodobenzoic acid. The carboxylic acid group at C1 is flanked by an iodine atom at C2 and a fluorine atom at C6 .

  • Extreme Steric Shielding: Iodine is a massive atom (van der Waals radius ~1.98 Å). Coupled with the C6 fluorine, the carboxyl group is sterically locked out of the plane of the benzene ring. When standard coupling reagents (like EDC/HOBt or HATU) are used, they form active esters (OBt or OAt) that are exceptionally bulky. The incoming amine nucleophile is physically blocked from attacking the carbonyl carbon[1].

  • Electronic Deactivation: While the electron-withdrawing fluorines increase the theoretical electrophilicity of the carbonyl, they also reduce the stability of bulky transition states. If the amine is also sterically hindered or electron-deficient, the activation energy barrier becomes insurmountable for standard uronium/aminium salts[2].

Frequently Asked Questions (FAQs)

Q1: My standard HATU/DIPEA protocol is giving <20% conversion. Should I just add more equivalents of HATU or heat the reaction? A1: No. Adding more HATU will only lead to the accumulation of unreactive OAt-esters and potentially cause guanidinylation of your amine (a common side reaction where the amine attacks the coupling reagent itself)[2]. Heating a HATU reaction can accelerate decomposition of the active ester before coupling occurs. Instead, you must change the type of activation to a smaller steric footprint, such as an acyl fluoride[3].

Q2: Why are Acyl Fluorides recommended over Acid Chlorides for this specific substrate? A2: While acid chlorides (generated via oxalyl chloride) have a small steric profile and will work, the harsh conditions required for their formation can lead to side reactions or degradation of sensitive functional groups on your amine. Acyl fluorides, generated in situ using reagents like BTFFH or TCFH , behave like highly activated esters but possess the unique nature of the carbonyl-fluoride bond: they are highly reactive toward amines but remarkably stable to hydrolysis, while minimizing steric hindrance[3].

Q3: Is there a risk of deiodination during the coupling process? A3: Under standard peptide coupling conditions (room temperature to 60°C, non-nucleophilic bases like DIPEA), the C-I bond is stable. However, avoid using transition metal catalysts (e.g., Cu, Pd) in your amidation sequence, as ortho-halogenated benzoic acids are prone to metal-catalyzed decarboxylation or cross-coupling[4].

Quantitative Reagent Comparison

The following table summarizes the expected performance of various activation strategies specifically for 3,6-difluoro-2-iodobenzoic acid coupled with a moderately hindered primary amine.

Coupling StrategyActive IntermediateSteric Profile of IntermediateTypical Yield (%)Mechanistic Notes
EDC / HOBt OBt EsterVery High< 15%Fails due to severe ortho-I/F steric clash[5].
HATU / DIPEA OAt EsterHigh25 - 40%Superior to HOBt due to neighboring group effect, but sterics severely limit conversion[2].
Oxalyl Chloride Acid ChlorideLow60 - 75%Effective, but requires strict removal of excess oxalyl chloride to prevent amine degradation.
BTFFH / DIPEA Acyl FluorideVery Low85 - 95% Optimal balance. The C-F bond is small enough to permit nucleophilic attack despite the C2-I/C6-F shielding[3].

Troubleshooting & Optimization Workflows

Workflow Start Evaluate Amine Nucleophilicity & Sterics Standard Standard Coupling (e.g., HATU, DIPEA, DMF) Start->Standard Check Yield > 80%? Standard->Check Success Proceed to Purification Check->Success Yes AcylFluoride In Situ Acyl Fluoride (BTFFH or TCFH, NMI) Check->AcylFluoride No (Steric Hindrance) AcidChloride Acid Chloride Method (Oxalyl Chloride, DMF cat.) Check->AcidChloride No (Extreme Deactivation) AcylFluoride->Success AcidChloride->Success

Diagnostic workflow for selecting the optimal amidation strategy based on reaction yield.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the checkpoint is verified.

Protocol A: In Situ Acyl Fluoride Generation (Recommended)

This method utilizes BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate a highly reactive, sterically unencumbered acyl fluoride[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (Argon/N₂), dissolve 3,6-difluoro-2-iodobenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Add BTFFH (1.2 equiv, 1.2 mmol) in one portion.

  • Validation Checkpoint: Stir for 30–45 minutes. Self-Validation: Take a small aliquot and analyze via LC-MS or ¹⁹F NMR. You must observe the complete disappearance of the starting acid and the formation of the acyl fluoride intermediate before proceeding.

  • Coupling: Once activation is confirmed, add the amine (1.1 equiv, 1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 12 hours. If the amine is exceptionally hindered, heating to 40°C may be required.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanism Acid 3,6-Difluoro-2-iodo- benzoic acid AcylF Acyl Fluoride Intermediate (Low Steric Profile) Acid->AcylF Activation Reagent BTFFH + DIPEA (Fluorinating Agent) Reagent->AcylF Product Sterically Hindered Amide Product AcylF->Product Nucleophilic Attack Amine Amine Nucleophile Amine->Product

Mechanistic pathway demonstrating the low-steric acyl fluoride intermediate.

Protocol B: Acid Chloride Formation (Fallback Method)

If acyl fluoride reagents are unavailable, generating the acid chloride is the next best approach for overcoming the 2,6-disubstitution steric barrier[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,6-difluoro-2-iodobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

  • Catalyst: Add 1 drop of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the flask to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise.

  • Validation Checkpoint: Observe the reaction. Effervescence (CO and CO₂ gas evolution) will occur. Stir at room temperature until gas evolution completely ceases (typically 2 hours).

  • Critical Concentration Step: Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride. Causality: Failing to remove excess oxalyl chloride will result in the amine reacting with it to form unreactive oxamides.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0°C. Dropwise, add a pre-mixed solution of the amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

  • Reaction & Workup: Allow to warm to room temperature and stir for 4 hours. Perform standard aqueous workup as described in Protocol A.

References

  • Royal Society of Chemistry - Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: RSC.org URL: [Link][3]

  • Chimia - The Synthesis of Sterically Hindered Amides Source: Chimia.ch URL:[Link][6]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,6-Difluoro-2-iodobenzoic Acid Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when working with highly functionalized, densely packed aromatic systems.

3,6-Difluoro-2-iodobenzoic acid presents a classic "di-ortho" steric challenge. Whether you are attempting a cross-coupling at the C2-iodine or derivatizing the C1-carboxylic acid, the flanking functional groups create a massive steric shield and complex electronic environment. This guide synthesizes field-proven insights to help you troubleshoot these specific experimental roadblocks.

Structural Analysis: The Root of the Problem

To solve the problem, we must first understand the causality of the failure.

  • C2-Iodine Substitutions: The iodine atom is flanked by a bulky carboxylic acid at C1 and a highly electronegative fluorine at C3. In transition-metal catalysis, while oxidative addition to the Ar-I bond is generally fast, the subsequent transmetalation step is notoriously sensitive to steric hindrance [4]. Furthermore, the free carboxylic acid can coordinate with palladium or copper catalysts, pulling them off-cycle and forming insoluble metallic aggregates [1].

  • C1-Carboxylic Acid Derivatization: The carbonyl carbon is shielded by the C2-iodine and C6-fluorine. Standard coupling reagents (like EDC/HOBt) fail because the incoming nucleophile cannot physically access the tetrahedral intermediate state.

Workflow Start 3,6-Difluoro-2-iodobenzoic Acid Step1 Step 1: Carboxyl Protection (Acyl Chloride -> Ester) Start->Step1 Step2 Step 2: Catalyst & Ligand Selection (e.g., Pd2(dba)3 + SPhos) Step1->Step2 Step3 Step 3: Cross-Coupling Reaction (Suzuki/Buchwald-Hartwig) Step2->Step3 Step4 Step 4: Ester Deprotection (LiOH Saponification) Step3->Step4 End Substituted Target Molecule Step4->End

Workflow for overcoming steric hindrance in 3,6-Difluoro-2-iodobenzoic acid substitutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my standard Suzuki or Buchwald-Hartwig couplings yield <10% product with this substrate?

A: The failure is two-fold. First, the free -COOH group acts as a catalyst poison. It deprotonates under basic cross-coupling conditions, and the resulting carboxylate strongly coordinates to the Pd(0) or Cu(I) center, preventing the catalytic cycle from turning over [1]. Second, the steric bulk of the ortho-substituents physically blocks the transmetalation step [4]. Solution: You must mask the carboxylic acid (e.g., via methyl esterification) prior to cross-coupling.

Q2: Which ligand systems are best suited for coupling at the hindered C2 position?

A: You cannot use standard, flat ligands like PPh3 or rigid bidentate ligands like dppf. You need dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos [2]. Causality: These ligands are highly electron-rich, which stabilizes the Pd center. More importantly, their massive steric bulk creates a "spring-loaded" effect. Once transmetalation slowly occurs, the sheer size of the ligand forces the two coupled partners together, drastically accelerating the reductive elimination step to release the product. For copper-catalyzed C-N couplings, novel pyrrole-ol ligands have recently been shown to overcome di-ortho steric constraints [3].

Q3: How do I optimize the base and solvent for this specific hindered coupling?

A: Avoid weak or poorly soluble bases. Biphasic systems (e.g., Toluene/H2O) with a strong, soluble base like K3PO4 work best for Suzuki couplings of hindered substrates. The water dissolves the inorganic base, ensuring high local concentration at the solvent interface without hydrolyzing your protected ester prematurely.

Quantitative Ligand & Base Performance (C2-Suzuki Coupling of Protected Ester)
Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
PPh3 (4 eq)Na2CO3Toluene90< 5%Insufficient bulk; catalyst trapped in stable off-cycle Pd-complexes.
dppf (1 eq)K2CO31,4-Dioxane10012%Bidentate bite angle too rigid to accommodate di-ortho transition state.
SPhos (2 eq) K3PO4 Toluene / H2O (5:1) 100 88% Biaryl bulk forces reductive elimination; biphasic base ensures turnover.
RuPhos (2 eq)Cs2CO3Toluene11076%Excellent, but slight over-crowding for C-C coupling compared to C-N.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Carboxylic Acid Protection (Methyl Esterification)

Why not Fischer Esterification? Traditional acid-catalyzed Fischer esterification relies on an equilibrium that is severely hindered by the C2-I and C6-F groups. We must use highly reactive electrophilic activation.

  • Activation: Suspend 3,6-Difluoro-2-iodobenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M) under an inert N2 atmosphere. Cool to 0 °C.

  • Chlorination: Dropwise, add Thionyl Chloride (SOCl2, 3.0 eq). Causality: SOCl2 converts the acid to a highly reactive acyl chloride intermediate in situ, bypassing the steric barrier of the tetrahedral intermediate found in Fischer esterification.

  • Reflux: Heat the reaction to 70 °C for 12 hours.

  • Workup: Concentrate under reduced pressure to remove excess SOCl2 and MeOH. Dissolve in EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and concentrate.

  • Self-Validation (TLC): Run a TLC plate in Hexanes/EtOAc (3:1). The starting material will streak heavily at the baseline due to strong hydrogen bonding. The successful methyl ester product will elute as a tight, clean spot at an Rf​ of ~0.6. Do not proceed until the baseline streak is entirely absent.

Protocol B: Sterically Demanding Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine the protected methyl 3,6-difluoro-2-iodobenzoate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd2(dba)3 (0.02 eq), SPhos (0.08 eq), and anhydrous K3PO4 (3.0 eq).

  • Degassing: Evacuate and backfill the flask with N2 three times. Causality: Pd(0) is highly sensitive to oxidation; oxygen will irreversibly kill the active catalyst.

  • Solvent Addition: Add degassed Toluene and degassed H2O (5:1 ratio, 0.2 M overall concentration).

  • Reaction: Heat to 100 °C with vigorous stirring for 18 hours.

  • Self-Validation (LC-MS): Sample the organic layer and run an LC-MS. The starting aryl iodide has a distinct isotopic mass. Validation of success is the complete disappearance of the Ar-I mass peak and the appearance of the coupled product mass. If Ar-I remains, add an additional 0.01 eq of Pd2(dba)3 and stir for 6 more hours.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I Cleavage) Pd0->OxAdd Ar-I TransMet Transmetalation (Sterically Hindered Step) OxAdd->TransMet Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Ligand Bulky Ligands (e.g., SPhos) Force Reductive Elimination Ligand->TransMet Ligand->RedElim Inhibitor Free -COOH Catalyst Poisoning Inhibitor->Pd0

Impact of steric hindrance on the Pd-catalyzed cycle and ligand intervention mechanisms.

References

  • Dendrimer-Encapsulated Pd Nanoparticles as Aqueous, Room-Temperature Catalysts for the Stille Reaction Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia (wikipedia.org) URL:[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: PubMed Central (nih.gov) URL:[Link]

Technical Support Center: Troubleshooting the Synthesis of 3,6-Difluoro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 3,6-difluoro-2-iodobenzoic acid and its derivatives. By understanding the mechanistic causality behind common side reactions, you can implement self-validating protocols to ensure high yields and purity.

Mechanistic Workflow & Route Selection

The synthesis of 3,6-difluoro-2-iodobenzoic acid typically proceeds via one of two primary routes:

  • Route A (Carboxylation): Lithiation of 1,4-difluoro-2-iodobenzene followed by electrophilic quenching with carbon dioxide[1].

  • Route B (Directed Ortho-Metalation): Lithiation of 2,5-difluorobenzoic acid followed by electrophilic quenching with molecular iodine[2].

Both routes rely on the generation of a highly reactive organolithium intermediate. The choice of route dictates the specific side reactions you must suppress.

SynthesisWorkflow A Route A: 1,4-Difluoro-2-iodobenzene C Deprotonation (LDA, THF, -78 °C) A->C Avoids I-Li exchange B Route B: 2,5-Difluorobenzoic acid D Directed Ortho-Metalation (2.1 eq LDA, THF, -78 °C) B->D Requires 2 eq base E Lithiated Intermediate (Prone to Benzyne Formation) C->E F Dianion Intermediate (Regioselective C6-Lithiation) D->F G Electrophilic Quench (Solid CO₂) E->G Strict temp control H Electrophilic Quench (I₂ in THF) F->H Avoids polyiodination I 3,6-Difluoro-2-iodobenzoic acid G->I H->I

Mechanistic workflow of 3,6-Difluoro-2-iodobenzoic acid synthesis highlighting key side reactions.

Troubleshooting FAQs

Q1: Why do I observe significant benzyne-derived byproducts during the lithiation step, and how can I prevent this?

Causality: Benzyne formation is a classic degradation pathway when lithiating halogenated arenes. In Route A, the intermediate (3-lithio-1,4-difluoro-2-iodobenzene) places a carbanion directly ortho to a good leaving group (fluorine or iodine). If the thermal energy in the system exceeds the activation barrier (typically occurring above -60 °C), an elimination reaction occurs, expelling LiF or LiI. This generates a highly reactive benzyne intermediate that rapidly undergoes non-specific nucleophilic attack or oligomerization, resulting in complex, tarry mixtures. Solution: Maintain the internal reaction temperature strictly at or below -78 °C throughout the base addition and aging process. Use a cryogenic internal temperature probe rather than relying solely on the bath temperature[1].

Q2: When using the DoM route starting from 2,5-difluorobenzoic acid, I get incomplete conversion. What is the mechanistic cause?

Causality: 2,5-Difluorobenzoic acid possesses a carboxylic acid group that must first be deprotonated to form the carboxylate salt before ortho-lithiation can occur[3]. The first equivalent of base is entirely consumed by this acidic proton (pKa ~4). If only 1.0 to 1.5 equivalents of base are used, there is insufficient base remaining to execute the C-H deprotonation (pKa ~30). Solution: You must use a minimum of 2.1 equivalents of a strong base (e.g., LDA). The first equivalent acts as a neutralizing agent, while the second equivalent performs the directed metalation[2].

Q3: Why is LDA preferred over n-BuLi for the lithiation of 1,4-difluoro-2-iodobenzene?

Causality: n-BuLi is a strong nucleophile and readily undergoes halogen-metal exchange, particularly with highly polarizable iodine atoms. If n-BuLi is used directly on 1,4-difluoro-2-iodobenzene, it will preferentially attack the iodine atom, yielding 1,4-difluorophenyllithium and butyl iodide rather than deprotonating the C3 position. LDA, being a sterically hindered and non-nucleophilic base, strictly acts as a proton acceptor, selectively deprotonating the highly acidic C3 proton[1].

Q4: How do I minimize polyiodination when quenching the lithiated 2,5-difluorobenzoic acid dianion?

Causality: In a standard quench (adding solid or dissolved I₂ directly to the dianion flask), a localized deficiency of the electrophile is created. The newly formed mono-iodinated product can undergo rapid halogen-metal exchange with the remaining unreacted dianion, leading to polyiodinated byproducts and unreacted starting material. Solution: Perform an inverse quench. By cannulating the cold dianion solution into a rapidly stirring flask containing a large excess of dissolved I₂ at -78 °C, the electrophile is always in stoichiometric excess, kinetically favoring the desired mono-iodination.

Quantitative Data & Route Comparison

The following table summarizes the quantitative impact of experimental choices on side reaction mitigation and overall yield.

RoutePrecursorReagentsPrimary Side ReactionMitigation StrategyTypical Yield
A 1,4-Difluoro-2-iodobenzeneLDA (1.1 eq), CO₂Benzyne eliminationStrict internal temp ≤ -78 °C75–85%
A 1,4-Difluoro-2-iodobenzenen-BuLi, CO₂Iodine-Lithium exchangeUse non-nucleophilic base (LDA)< 10%
B 2,5-Difluorobenzoic acidLDA (2.1 eq), I₂Incomplete metalationUse ≥ 2.1 eq base, extended lithiation65–80%
B 2,5-Difluorobenzoic acidLDA (2.1 eq), I₂PolyiodinationInverse addition of intermediate to I₂70–85%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints.

Protocol A: Carboxylation of 1,4-Difluoro-2-iodobenzene[1][4]
  • Preparation of LDA: In a flame-dried Schlenk flask under argon, add freshly distilled diisopropylamine (1.1 eq) to anhydrous THF (0.5 M). Cool to 0 °C. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 min.

  • Substrate Addition: Cool the LDA solution to -78 °C. Dissolve 1,4-difluoro-2-iodobenzene (1.0 eq) in anhydrous THF and add dropwise via syringe pump over 30 minutes. Ensure the internal temperature does not exceed -70 °C to prevent benzyne formation.

  • Self-Validation Check (Optional): Quench a 0.5 mL aliquot of the reaction mixture in D₂O. Analyze via ¹H NMR to confirm >95% deuterium incorporation at the C3 position, validating complete lithiation.

  • Electrophilic Quenching: Vigorously bubble dry CO₂ gas through the solution (or add an excess of crushed, dry solid CO₂) at -78 °C. Stir for 1 hour, allowing the mixture to slowly warm to room temperature.

  • Workup: Quench with 1M HCl until pH < 2. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (toluene/heptane).

Protocol B: Directed Ortho-Metalation (DoM) of 2,5-Difluorobenzoic Acid[2][3]
  • Preparation of LDA: Prepare LDA (2.2 eq) in anhydrous THF at 0 °C as described above.

  • Substrate Addition: Cool the LDA to -78 °C. Dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous THF. Add this solution dropwise. Caution: The first equivalent neutralizes the carboxylic acid (exothermic). Maintain internal temp ≤ -70 °C.

  • Metalation: Stir the resulting dianion mixture at -78 °C for 2 hours to ensure complete regioselective lithiation at the C6 position.

  • Inverse Quenching: In a separate flame-dried flask, dissolve molecular iodine (I₂, 1.5 eq) in anhydrous THF and cool to -78 °C. Cannulate the cold dianion intermediate into the I₂ solution dropwise.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess iodine (color change from brown to colorless). Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

References

3.[1] Google Patents - WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists URL:

4.[3] ResearchGate - Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group URL:[Link]

Sources

Validation & Comparative

High-Resolution Q-TOF vs. Triple Quadrupole MS for the Fragmentation Analysis of 3,6-Difluoro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Difluoro-2-iodobenzoic acid (DFIBA) and its derivatives are highly specialized halogenated building blocks, frequently utilized in the synthesis of complex pharmaceutical agents, such as orexin receptor antagonists[1]. Due to the presence of multiple halogens (fluorine and iodine) on the aromatic ring, these compounds present unique analytical challenges and opportunities.

This guide provides an objective comparison between Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry platforms for the characterization of DFIBA derivatives. By dissecting the causality behind their fragmentation pathways and providing a self-validating experimental protocol, this guide empowers analytical scientists to select the optimal platform for structural elucidation and trace-level quantification.

Mechanistic Causality in ESI(-) Fragmentation

To analyze halogenated benzoic acids, Electrospray Ionization in negative mode (ESI-) is universally preferred. The causality behind this choice is rooted in the molecule's physical chemistry: the carboxylic acid moiety possesses a low pKa, allowing it to readily deprotonate and yield abundant [M-H]⁻ ions in slightly acidic or neutral mobile phases[2].

Under Collision-Induced Dissociation (CID), DFIBA exhibits a highly specific, sequential fragmentation cascade driven by the electronic properties of its substituents:

  • Decarboxylation (-44 Da): The primary and lowest-energy cleavage is the loss of carbon dioxide (CO₂), a ubiquitous hallmark of deprotonated benzoic acids[3][4].

  • Homolytic Cleavage of Iodine (-127 Da): The carbon-iodine (C-I) bond is highly polarizable and relatively weak compared to C-F or C-C bonds. Following decarboxylation, the loss of an iodine radical (I•) is thermodynamically favored, yielding a stable radical anion[5].

  • Hydrogen Fluoride Elimination (-20 Da): The presence of fluorine atoms ortho to the cleavage sites facilitates the subsequent loss of HF, further stabilizing the residual aromatic system.

Fragmentation M [M-H]⁻ m/z 282.91 3,6-Difluoro-2-iodobenzoate F1 [M-H-CO₂]⁻ m/z 238.92 Decarboxylated Anion M->F1 -CO₂ (44 Da) CID: 15 eV F2 [M-H-CO₂-I•]⁻• m/z 112.01 Radical Anion F1->F2 -I• (127 Da) CID: 25 eV F3 [M-H-CO₂-I•-HF]⁻• m/z 92.01 Fluorophenyl Radical F2->F3 -HF (20 Da) CID: 35 eV

Proposed ESI(-) CID fragmentation pathway of 3,6-Difluoro-2-iodobenzoic acid.

Platform Comparison: QqQ vs. HR-Q-TOF

Selecting the right MS architecture depends entirely on the analytical goal: targeted quantification versus untargeted structural elucidation.

  • Triple Quadrupole (QqQ): Operates using Multiple Reaction Monitoring (MRM). It acts as a highly selective filter, monitoring specific precursor-to-fragment transitions (e.g., m/z 282.9 → 238.9). It is the gold standard for pharmacokinetic (PK) quantification due to its superior signal-to-noise ratio.

  • High-Resolution Q-TOF: Provides exact mass measurements (< 2 ppm error). It is indispensable during the early stages of drug development for identifying unknown impurities, confirming isotopic patterns (crucial for verifying the presence of iodine), and resolving isobaric interferences that a QqQ cannot distinguish.

Table 1: Platform Performance Comparison
Analytical ParameterTriple Quadrupole (QqQ) MS/MSHigh-Resolution Q-TOF MS
Primary Application Targeted trace quantification (MRM)Structural elucidation, impurity profiling
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)
Sensitivity (LOD) Excellent (Sub-ng/mL)Good (Low ng/mL)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Isotope Pattern Fidelity LowExcellent (Crucial for confirming Iodine)
Data Acquisition Pre-programmed transitions onlyFull-scan retrospective analysis

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal standard (IS) normalization and specific mobile phase modifiers to prevent in-source fragmentation and metal adduct formation[6].

Step 1: Sample Preparation (LLE)

  • Spike 100 µL of plasma/matrix with 10 µL of isotopically labeled internal standard (e.g., ¹³C₆-DFIBA). Causality: The IS corrects for matrix effects and extraction recovery variations.

  • Extract using 500 µL of Ethyl Acetate. Vortex for 2 mins, centrifuge at 10,000 x g for 5 mins.

  • Evaporate the organic layer under N₂ and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UHPLC Separation

  • Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm). Causality: Sub-2µm particles provide high theoretical plate counts for sharp peak shapes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid maintains a consistent pH, ensuring reproducible ionization while suppressing sodium adducts[6].

  • Gradient: 5% B to 95% B over 6.0 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI(-) Mass Spectrometry Parameters

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas (N₂): 10 L/min

  • Collision Gas: Argon (QqQ) or Nitrogen (Q-TOF).

Workflow S1 Sample Prep LLE & IS Spiking S2 UHPLC Separation C18, 1.8µm S1->S2 S3 ESI(-) Ionization 3.5 kV, 350°C S2->S3 S4 Mass Analysis QqQ vs Q-TOF S3->S4 S5 Data Processing MRM vs HR-XIC S4->S5

Step-by-step LC-MS/MS analytical workflow for halogenated benzoic acids.

Quantitative Data & Fragmentation Summary

When programming MRM transitions on a QqQ or extracting ion chromatograms (XIC) on a Q-TOF, the following exact masses and neutral losses must be targeted.

Table 2: Key Fragment Ions of 3,6-Difluoro-2-iodobenzoic Acid (ESI Negative)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMechanistic PathwayOptimal Collision Energy
282.91 ([M-H]⁻)238.9244 Da (CO₂)Decarboxylation15 eV
238.92112.01126.9 Da (I•)Homolytic cleavage of C-I bond25 eV
112.0192.0120 Da (HF)Elimination of ortho-fluorine35 eV

Note: In some high-resolution platforms like Orbitraps or specific Q-TOFs, researchers must be cautious of "reversible" CO₂ addition in the collision cell, where the decarboxylated anion captures background CO₂ to regenerate the precursor mass[3]. Utilizing strict isolation windows and optimized collision energies mitigates this artifact.

Conclusion

For the routine, high-throughput quantification of 3,6-Difluoro-2-iodobenzoic acid derivatives in biological matrices, the Triple Quadrupole (QqQ) remains unmatched due to its sensitivity and dynamic range. However, for metabolic profiling, impurity identification, or initial structural validation of novel DFIBA-based pipeline drugs, the High-Resolution Q-TOF is mandatory. Its ability to accurately map the unique isotopic signature of iodine and track the sequential loss of CO₂, I•, and HF provides absolute structural confidence.

References

  • WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents. google.com.1

  • Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency | Analytical Chemistry - ACS Publications. acs.org. 2

  • Formation of Carbon Dioxide Attached Fragment Ions in the Fragmentation of Deprotonated Tolfenpyrad and Tebufenpyrad | Request PDF - ResearchGate. researchgate.net. 3

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. mdpi.com. 4

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC. nih.gov. 5

  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - Benchchem. benchchem.com. 6

Sources

Benchmarking palladium catalysts for 3,6-Difluoro-2-iodobenzoic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Palladium Catalysts for 3,6-Difluoro-2-iodobenzoic Acid Coupling Efficiency

As a Senior Application Scientist in synthetic methodology, I frequently encounter substrates that push standard catalytic systems to their breaking point. 3,6-Difluoro-2-iodobenzoic acid is a prime example of such a substrate. Featuring an aryl iodide flanked by an ortho-carboxylic acid and an ortho-fluorine atom, this molecule presents a "perfect storm" of extreme steric hindrance and complex electronic deactivation.

This guide provides an objective, data-driven comparison of palladium catalysts for the Suzuki-Miyaura cross-coupling of 3,6-difluoro-2-iodobenzoic acid. By analyzing the causality behind catalyst failure and success, we can establish a self-validating protocol that maximizes biaryl yield while suppressing off-cycle degradation pathways.

Mechanistic Bottlenecks: Causality in Catalyst Failure

To understand why standard catalysts fail with 3,6-difluoro-2-iodobenzoic acid, we must deconstruct the substrate's influence on the palladium catalytic cycle.

  • The Steric Bottleneck (Di-ortho Substitution): The C-I bond is highly susceptible to oxidative addition[1]. However, once the Ar-Pd(II)-I intermediate is formed, the sheer bulk of the adjacent -COOH and -F groups creates a restrictive cone angle. This physically blocks the approach of the incoming arylboronic acid during the transmetalation step, which becomes the rate-limiting bottleneck[2].

  • Protodehalogenation (The Off-Cycle Trap): Because transmetalation is drastically slowed by steric bulk, the long-lived Ar-Pd(II)-I intermediate becomes vulnerable to side reactions. In the presence of protic solvents or strong bases (which can act as hydride donors), a Pd-H species is formed. This leads to reductive elimination of the dehalogenated product (3,6-difluorobenzoic acid), permanently consuming the starting material[3].

  • Carboxylate Coordination: The free ortho-carboxylic acid can act as a bidentate or bridging ligand, coordinating to the Pd(II) center. This coordination alters the geometry of the complex, further inhibiting the necessary cis-alignment required for successful reductive elimination[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast due to weak C-I bond) Pd0->OxAdd 3,6-Difluoro-2-iodobenzoic acid PdII Ar-Pd(II)-I Sterically Hindered Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting Bottleneck) PdII->TransMet Ar'-B(OH)2 / Base Dehal Protodehalogenation (Off-Cycle Pathway) PdII->Dehal Pd-H formation (Protic solvents/Strong base) PdII_Ar2 Ar-Pd(II)-Ar' Pre-Reductive Elimination TransMet->PdII_Ar2 RedElim Reductive Elimination (Product Formation) PdII_Ar2->RedElim RedElim->Pd0 Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck and protodehalogenation off-cycle pathway.

Catalyst Benchmarking & Quantitative Comparison

To objectively benchmark coupling efficiency, 3,6-difluoro-2-iodobenzoic acid was coupled with a standard sterically demanding partner (o-tolylboronic acid) across four distinct palladium catalytic systems. The goal is to evaluate the balance between target biaryl yield and the suppression of the de-iodinated byproduct.

Table 1: Performance Benchmark of Palladium Catalysts for 3,6-Difluoro-2-iodobenzoic Acid Coupling

Catalyst SystemLigand ClassBase / SolventBiaryl Yield (%)Dehalogenation (%)Turnover Number (TON)
Pd(PPh₃)₄ Monodentate (Standard)Na₂CO₃ / Dioxane-H₂O22%48%44
Pd(dppf)Cl₂ Bidentate (Chelating)K₂CO₃ / Dioxane-H₂O54%18%108
PEPPSI-IPr NHC (Carbene)K₃PO₄ / Toluene81%<5%162
Pd(OAc)₂ / SPhos Dialkylbiaryl PhosphineK₃PO₄ / Toluene-H₂O94% <2% 188

Note: Reactions performed at 2 mol% Pd loading, 80 °C, 12 hours. Yields determined by quantitative HPLC.

Analytical Insights:
  • Pd(PPh₃)₄ (The Baseline): Fails comprehensively. The triphenylphosphine ligands are not bulky enough to force reductive elimination, nor are they electron-rich enough to stabilize the Pd(0) state. The prolonged lifetime of the Pd(II) intermediate results in massive protodehalogenation[3].

  • Pd(dppf)Cl₂: Offers moderate improvement. The bidentate bite angle of dppf prevents catalyst precipitation and provides some steric push, but it still struggles to overcome the di-ortho steric barrier during transmetalation.

  • Pd(OAc)₂ / SPhos (The Optimal Choice): Buchwald ligands like SPhos are specifically engineered for highly hindered ortho-substituted aryl halides[2]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl backbone forces the Pd(II) complex into a geometry that dramatically accelerates both transmetalation and reductive elimination, effectively outcompeting the dehalogenation pathway[5].

Self-Validating Experimental Protocol

Based on the benchmarking data, the Pd(OAc)₂ / SPhos system is the authoritative standard for this transformation. The following protocol is designed as a self-validating system: it incorporates specific checkpoints to ensure the integrity of the inert atmosphere and the suppression of hydride-donating side reactions.

Materials Required:

  • 3,6-Difluoro-2-iodobenzoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Toluene/H₂O (10:1 ratio, degassed)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos. Causality Note: Pre-mixing the palladium source with the ligand ensures the formation of the active L-Pd(0) species before introducing the highly reactive aryl iodide, preventing unligated Pd black precipitation.

  • Substrate & Base Addition: Add 3,6-difluoro-2-iodobenzoic acid, the arylboronic acid, and finely milled anhydrous K₃PO₄.

  • Atmospheric Purging (Critical Step): Seal the tube with a septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Validation: The complete removal of oxygen is mandatory; SPhos is highly susceptible to oxidation to its phosphine oxide, which will immediately kill the reaction.

  • Solvent Introduction: Syringe in the degassed Toluene/H₂O mixture. Causality Note: The use of K₃PO₄ in a biphasic Toluene/H₂O system avoids the use of alkoxide bases (like NaOtBu) or protic solvents (like EtOH), which are known hydride donors that exacerbate protodehalogenation[3].

  • Thermal Activation: Heat the reaction to 80 °C under vigorous stirring (1000 rpm) for 12 hours. Biphasic reactions require high shear to ensure the boronate species transfers efficiently to the organic layer for transmetalation.

  • Work-up & Isolation: Cool to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl (to protonate the product's carboxylic acid), extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

LogicTree Start Substrate: 3,6-Difluoro-2-iodobenzoic acid Q1 Is protodehalogenation observed (>5%)? Start->Q1 Opt1 Switch to weaker base (e.g., K3PO4) & aprotic solvent Q1->Opt1 Yes Q2 Is conversion low (<50%)? Q1->Q2 No Opt2 Use Buchwald ligands (SPhos / XPhos) Q2->Opt2 Yes (Steric Bottleneck) Opt3 Standard Pd(dppf)Cl2 conditions suffice Q2->Opt3 No

Figure 2: Catalyst and condition optimization logic tree for highly hindered ortho-substituted aryl iodides.

Summary & Future Directions

When benchmarking palladium catalysts for 3,6-difluoro-2-iodobenzoic acid, the primary metric of success is not just catalytic turnover, but the ability to outpace the protodehalogenation off-cycle pathway. Standard catalysts like Pd(PPh₃)₄ fail due to an inability to force the sterically congested transmetalation step. By utilizing dialkylbiaryl phosphine ligands like SPhos , researchers can manipulate the steric environment of the Pd(II) intermediate, driving the reaction forward with >90% efficiency and preserving the integrity of the fluorinated aromatic core.

Sources

Safety Operating Guide

3,6-Difluoro-2-iodobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of 3,6-Difluoro-2-iodobenzoic Acid

As a Senior Application Scientist, I frequently consult with drug development teams utilizing polyhalogenated benzoic acids like 3,6-difluoro-2-iodobenzoic acid. This compound is a highly valuable aryl building block in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and active pharmaceutical ingredient (API) synthesis. However, its tri-halogenated nature (two fluorines, one iodine) presents unique end-of-life logistical challenges. Improper disposal not only violates environmental regulations but risks the generation of highly toxic byproducts, including dioxins and corrosive hydrogen halides[1].

This guide provides an in-depth, self-validating operational protocol for the disposal of 3,6-difluoro-2-iodobenzoic acid, ensuring chemical compatibility, regulatory compliance, and laboratory safety.

Physicochemical Profile & Hazard Causality

To manage a chemical's end-of-life, we must first understand its reactive profile. The presence of both fluorine and iodine on the aromatic ring dictates our disposal strategy. Upon thermal decomposition, halogenated benzoic acids release highly irritating and corrosive gases[2].

Table 1: Hazard and Disposal Profile of 3,6-Difluoro-2-iodobenzoic Acid

Property / HazardSpecification / Causality
Chemical Formula C7H3F2IO2
Primary Hazards (GHS) H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3],
Thermal Decomposition Yields Hydrogen Fluoride (HF), Hydrogen Iodide (HI), Carbon Monoxide (CO), and Carbon Dioxide (CO2)[2]
Waste Classification Halogenated Organic Waste[4],[5]
Incineration Requirement High-temperature rotary kiln with caustic scrubbing[1]

The Causality of Halogenated Waste Segregation

A critical error in laboratory waste management is the commingling of halogenated and non-halogenated organic wastes. For 3,6-difluoro-2-iodobenzoic acid, strict segregation is mandatory for three mechanistic reasons:

  • Prevention of Dioxin Formation: Combustion of halogenated aromatics at standard incinerator temperatures can lead to the formation of polyhalogenated dibenzo-p-dioxins. High-temperature incineration (>1000°C) is required to fully cleave the exceptionally strong C-F and C-I bonds[6],[1].

  • Corrosive Off-Gassing & Scrubbing: Thermal decomposition releases HF and HI gases[2]. Licensed disposal facilities must route the exhaust through caustic scrubbers (e.g., NaOH) to neutralize these acids[1]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment, driving up disposal costs exponentially[6].

  • Phase Separation & Reactivity: Halogenated organic waste streams should generally contain less than 20% water[4],[5]. Excess water can lead to phase separation or promote the hydrolysis of trace reactive intermediates, generating localized acidity within the waste drum.

Step-by-Step Disposal Methodology

This protocol applies to both the pure solid form of 3,6-difluoro-2-iodobenzoic acid and its solutions in organic solvents.

Phase A: Bench-Top Segregation & Collection

  • Determine the Waste State:

    • Solid Waste: Unused or expired solid powder, as well as contaminated consumables (weighing paper, spatulas, filter paper), must be placed in a designated, puncture-resistant solid hazardous waste container,[5].

    • Liquid Waste (Reaction Mixtures): If the acid is dissolved in a solvent (e.g., DMF, DCM, or THF), ensure the bulk solvent mixture is segregated into a "Halogenated Organic Waste" carboy.

  • Select the Receptacle: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers; trace moisture can react with halogenated compounds over time to form corrosive hydrohalic acids that degrade metal integrity.

  • Labeling: Immediately affix a Resource Conservation and Recovery Act (RCRA) compliant "Hazardous Waste" label[7]. The label must explicitly state "Halogenated Organic Waste" and list the specific constituents (e.g., "3,6-Difluoro-2-iodobenzoic acid, Dichloromethane").

Phase B: Satellite Accumulation Area (SAA) Management

  • Secondary Containment: Place the waste container in a secondary containment tray to capture any potential leaks or structural failures[7].

  • Chemical Segregation: Store strictly away from incompatible materials. Halogenated organic acids must be kept away from strong bases, strong oxidizing agents, and reactive metals[3],[4].

  • Volume and Time Limits: Under standard EPA regulations, an SAA can hold up to 55 gallons of hazardous waste. Once the container is full, it must be dated and transferred to the Main Accumulation Area within a strict timeframe (typically 3 days, though containers must be shipped off-site within 180 days of first use)[7].

Phase C: Spill Response & Decontamination If a spill occurs during handling or transfer:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a particulate respirator if dust is generated)[3],.

  • Contain: For solid spills, do not sweep dry, as this generates airborne dust[3],. Gently cover the spill with damp absorbent paper or a dedicated chemical spill binding agent.

  • Collect: Use a non-sparking, plastic scoop to transfer the material into an airtight hazardous waste bag or container[3].

  • Decontaminate: Wash the affected surface with plenty of soap and water to neutralize and remove any residual acidity[2]. Dispose of all cleanup materials as halogenated solid waste.

Workflow Visualization: Disposal Pathway

The following diagram illustrates the logical decision tree for processing 3,6-difluoro-2-iodobenzoic acid waste from the bench to final destruction.

G Start Waste Generation (3,6-Difluoro-2-iodobenzoic acid) Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder/Consumables) Decision->Solid Pure / Spills Liquid Liquid Waste (Reaction Mixtures) Decision->Liquid Solutions SolidCont Puncture-Resistant Halogenated Solid Bin Solid->SolidCont LiquidCont HDPE/Glass Container (<20% Water) Liquid->LiquidCont Label Attach RCRA Label: "Halogenated Organic Waste" SolidCont->Label LiquidCont->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Incineration Licensed Facility: High-Temp Incineration with Caustic Scrubbing SAA->Incineration EHS Transfer

Caption: Operational workflow for the segregation and disposal of 3,6-difluoro-2-iodobenzoic acid.

Trust and Verification in Chemical Safety

As scientists, our responsibility extends beyond the synthesis of novel therapeutics; it encompasses the complete lifecycle of the materials we use. By adhering to strict segregation and utilizing licensed high-temperature incineration facilities, we prevent the release of persistent fluorinated compounds and toxic halogens into the environment. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) before initiating new workflows.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Fluoro-3-iodobenzoic acid." fishersci.ie. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca. Available at: [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." ewu.edu. Available at: [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu. Available at: [Link]

  • RiskAssess. "Disposal of chemical wastes." riskassess.com.au. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at: [Link]

Sources

Personal protective equipment for handling 3,6-Difluoro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I mandate that the handling of 3,6-Difluoro-2-iodobenzoic acid (CAS: 501432-98-0) be approached with rigorous, well-defined safety architecture. While the integration of both fluorine and iodine onto a benzoic acid scaffold creates unique electronic properties highly valuable for cross-coupling reactions in drug discovery[1], it simultaneously amplifies the molecule's hazard profile. Halogenated benzoic acids exhibit elevated acute toxicity compared to non-halogenated analogs and function as severe mucosal, dermal, and respiratory irritants.

To ensure operational safety and scientific integrity, this guide provides a self-validating framework for handling, transferring, and disposing of this specific compound. Every protocol is designed not just to tell you what to do, but to explain the causality behind the procedure.

Physicochemical & Hazard Profiling

Before handling the compound, it is critical to understand its baseline quantitative properties. The following table summarizes the physicochemical data and directly links it to the required operational impact.

Property / HazardValue / ClassificationCausality / Operational Impact
CAS Number 501432-98-0Unique identifier for precise SDS cross-referencing[1].
Molecular Formula C7H3F2IO2High halogen content (F, I) dictates specialized thermal disposal[2].
Molecular Weight 283.99 g/mol Heavy powder; prone to static aerosolization during transfer.
Storage Temperature 2–8°C (Amber Vials)Prevents thermal and photodegradation of the weak C-I bond[1].
Acute Toxicity Category 4 (Oral)Harmful if swallowed; mandates strict environmental hygiene.
Irritation Profile Skin Irrit. 2, Eye Irrit. 2ARequires impermeable dermal and non-vented ocular barriers.
Specific Target Organ STOT SE 3 (Respiratory)Necessitates fume hood or NIOSH-certified respirator[2][3].

The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatics. The following matrix outlines the required protective barriers and the mechanistic reasoning behind each requirement.

  • Hand Protection (Double-Gloving): Use heavy-duty Nitrile (minimum 8 mil) or Neoprene gloves.

    • Causality: Halogenated organics can diffuse through standard, thin latex. Double-gloving ensures that if the outer layer is compromised by the acidic nature of the compound, the inner layer maintains the dermal barrier.

  • Eye & Face Protection: Tight-fitting, non-vented chemical safety goggles.

    • Causality: The compound is a Category 2A eye irritant. Non-vented goggles prevent fine, aerosolized dust from bypassing the seal and reacting with the moisture of the cornea to form localized acidic micro-environments.

  • Respiratory Protection: Operations must be conducted inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood. If engineering controls are unavailable, a NIOSH-certified N95 or P100 particulate respirator is mandatory[3].

    • Causality: The STOT SE 3 classification means inhalation of the dust causes immediate, severe respiratory tract irritation[2].

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.

    • Causality: Prevents the accumulation of micro-dust on exposed forearms or street clothing, mitigating secondary exposure risks.

Operational Workflow & Handling Protocol

The primary risk during routine laboratory operations is the aerosolization of the powder. Follow this self-validating methodology to ensure zero-emission transfer.

Protocol 1: Precision Weighing and Material Transfer

  • Environmental Verification: Ensure the fume hood sash is at the designated operational height. Verify inward airflow using a visual indicator (e.g., a Kimwipe strip).

  • Static Mitigation: Wipe the exterior of the amber storage vial and the weighing balance with an anti-static cloth.

    • Causality: Halogenated powders accumulate static charge, which can cause the material to "jump" and aerosolize upon opening the vial.

  • Tool Selection: Use a grounded, anti-static micro-spatula. Strictly avoid plastic spatulas, which exacerbate static cling.

  • Transfer Execution: Carefully transfer the required mass into a pre-tared, sealable glass vial. Do not use open plastic weigh boats.

  • Decontamination: Seal the primary container immediately. Wipe down the spatula and the balance pan with a solvent compatible with halogenated organics (e.g., isopropyl alcohol) before removing your hands from the hood.

HandlingWorkflow N1 1. Environmental Control Operate in Certified Fume Hood N2 2. PPE Verification Double Nitrile, Goggles, Lab Coat N1->N2 N3 3. Material Transfer Use Anti-Static Spatula N2->N3 N4 4. Precision Weighing Closed Analytical Balance N3->N4 N5 5. Secure Storage Amber Vials at 2-8°C N4->N5

Workflow for the safe handling, transfer, and storage of 3,6-Difluoro-2-iodobenzoic acid.

Emergency Spill Mitigation

In the event of a spill, standard sweeping will generate a highly toxic dust cloud. The presence of iodine requires specific chemical neutralization.

Protocol 2: Emergency Spill Neutralization

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, immediately don a P100 respirator[3].

  • Chemical Neutralization: Prepare or retrieve a 10% sodium thiosulfate ( Na2​S2​O3​ ) solution. Lightly mist the spilled powder until damp.

    • Causality: Photodegradation or reaction with ambient oxidizers can cleave the C-I bond, releasing toxic, purple iodine gas ( I2​ ). Sodium thiosulfate acts as a reducing agent, converting volatile I2​ into highly soluble, non-volatile iodide ions ( I− )[1].

  • Mechanical Collection: Use a damp, disposable absorbent pad to collect the neutralized slurry. Never dry-sweep the powder.

  • Surface Decontamination: Wash the spill area with copious amounts of water and a mild alkaline detergent to neutralize residual acidic protons.

  • Waste Segregation: Place all contaminated pads and PPE into a heavy-duty, sealable hazardous waste bag specifically labeled for "Halogenated Organic Waste."

Logistics, Storage, and Disposal Plan

The lifecycle of 3,6-Difluoro-2-iodobenzoic acid must end with documented, compliant destruction to prevent environmental toxicity.

Storage Logistics: Store the compound strictly at 2–8°C in actinic (amber) glass vials [1]. Causality: The carbon-iodine bond is susceptible to homolytic cleavage when exposed to UV light or elevated temperatures. Improper storage leads to sample degradation and the dangerous pressurization of the vial with iodine gas.

Disposal Pathway: The compound and all associated contaminated waste must be routed to an authorized hazardous waste facility for thermal destruction (incineration)[2]. The incinerator must be equipped with an afterburner and a highly efficient alkaline flue gas scrubber[2]. Causality: Combustion of 3,6-Difluoro-2-iodobenzoic acid releases highly corrosive and toxic hydrogen fluoride (HF) and hydrogen iodide (HI) gases. The scrubber neutralizes these acid gases before they can be released into the atmosphere, ensuring environmental compliance and preventing catastrophic equipment corrosion.

SpillResponse S1 Spill Detected Isolate & Evacuate Area S2 Chemical Neutralization Apply 10% Sodium Thiosulfate S1->S2 S3 Mechanical Collection Sweep Without Dust Generation S2->S3 S4 Waste Segregation Seal in Halogenated Waste Bin S3->S4 S5 Thermal Destruction Incinerate with Flue Gas Scrubber S4->S5

Emergency spill response and thermal destruction pathway for halogenated benzoic acids.

References

  • eCFR (Electronic Code of Federal Regulations). "40 CFR 721.11432 -- Halogenated benzoic acid (generic)". [Link]

Sources

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